molecular formula C10H16N2O B7863428 2,6-dipropyl-1H-pyrimidin-4-one

2,6-dipropyl-1H-pyrimidin-4-one

Cat. No.: B7863428
M. Wt: 180.25 g/mol
InChI Key: RTQKZZUTLPTPNH-UHFFFAOYSA-N
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Description

2,6-Dipropyl-1H-pyrimidin-4-one is a chemical compound based on the pyrimidinone scaffold, an important heterocycle in medicinal chemistry and drug discovery. Pyrimidine derivatives are recognized as privileged structures in pharmaceutical research due to their versatile biological activities and presence in numerous therapeutic agents . They are known to interact with a wide range of biological targets and are explored for applications including antimicrobial, anticancer, anti-inflammatory, and antiviral research, among others . The specific propyl substitutions at the 2 and 6 positions of the pyrimidine ring make this compound a valuable intermediate for synthetic organic chemistry. Researchers can utilize this scaffold for further functionalization, structure-activity relationship (SAR) studies, and as a building block for the development of novel molecules with potential biological activity. The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-dipropyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-5-8-7-10(13)12-9(11-8)6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKZZUTLPTPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2,6-dipropyl-1H-pyrimidin-4-one” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.

    Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The industrial methods focus on optimizing yield and minimizing waste, often employing advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions: Compound “2,6-dipropyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon or platinum are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “2,6-dipropyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of compound “2,6-dipropyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups Notable Features Reference
This compound Pyrimidin-4-one Propyl (2- and 6-positions) Ketone, aromatic N atoms High lipophilicity N/A
4-Methyl-11-propyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (MM1146.03) Diazepinone Methyl (4-position), propyl (11-position) Ketone, fused bicyclic system Chlorine substituent; regulatory impurity
3-Amino-2-chloro-4-methylpyridine Pyridine Amino (3-), chloro (2-), methyl (4-positions) Amino, halogen, methyl Polar substituents; synthetic intermediate
2,2'-Diamino-3H,3'H-6,6'-propane-1,3-diylidenediamino-bis-pyrimidin-4-one Bis-pyrimidin-4-one Amino groups, propane-diylidene linkage Dual pyrimidinone cores Extended conjugation; hydrogen bonding capacity

Key Observations:

Substituent Effects: The 2,6-dipropyl groups in the target compound enhance lipophilicity compared to amino or chloro substituents in analogs like 3-amino-2-chloro-4-methylpyridine. This may reduce aqueous solubility but improve membrane permeability in biological systems .

Core Modifications: Diazepinone vs. Pyrimidinone: MM1146.03 features a fused bicyclic diazepinone core, which increases structural rigidity and may alter binding affinity in pharmaceutical contexts compared to the simpler pyrimidinone scaffold .

Regulatory Significance :

  • MM1146.03 is listed as a pharmacopeial impurity (EP Impurity C), emphasizing the need for stringent control during synthesis of parent drugs. The absence of halogen or fused rings in this compound may simplify regulatory compliance .

Research Findings and Implications

  • Synthetic Challenges: Propyl groups in the target compound may require careful optimization to avoid by-products like diazepinone impurities (e.g., MM1146.03) during alkylation steps .
  • Biological Interactions: The lipophilic nature of this compound could favor interactions with hydrophobic enzyme pockets, whereas amino-substituted analogs () might engage in hydrogen bonding .
  • Analytical Characterization: Unlike the bis-pyrimidinone compound in , the target compound’s simpler structure may facilitate NMR and HPLC analysis due to fewer stereochemical complexities .

Q & A

Q. How should researchers address contradictory data in spectral analysis or bioactivity assays?

  • Methodology : Apply triangulation by repeating experiments under standardized conditions (pH, temperature). For spectral conflicts (e.g., NMR shifts), use deuterated solvents and internal standards. Cross-reference with databases like PubChem or validated reference standards . For bioactivity discrepancies, validate assays with positive controls (e.g., kinase inhibitors for enzyme studies) and statistical tools (ANOVA, p < 0.05) .

Q. What computational strategies are effective for predicting the reactivity of this compound?

  • Methodology : Use molecular dynamics simulations to study solvent effects and substituent interactions. QSAR models can correlate propyl chain length with bioactivity. Validate predictions with experimental kinetics (e.g., Arrhenius plots) . Leverage software like Gaussian or Schrödinger Suite for accuracy.

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodology : Develop a validated HPLC method with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Perform spike-and-recovery tests in biological fluids (e.g., plasma) to assess matrix effects. Calibrate using certified reference materials (CRMs) as per pharmacopeial guidelines . Include LOQ/LOD calculations and inter-day precision checks .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Optimize crystallization conditions (slow cooling in ethanol/water mixtures) to ensure consistent polymorph formation. Use DOE (Design of Experiments) to identify critical parameters (e.g., stirring rate, cooling gradient) .

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